[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid
Beschreibung
Structural Identification and Nomenclature
[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid is a heteroaromatic organoboron compound characterized by a pyridine core substituted with three distinct functional groups:
- A boronic acid (-B(OH)₂) moiety at position 3
- A fluorine atom (-F) at position 5
- A trifluoromethyl (-CF₃) group at position 6
IUPAC Name : this compound
Molecular Formula : C₇H₄BF₄NO₂
Molecular Weight : 227.92 g/mol
Key Structural Features:
| Property | Value/Description |
|---|---|
| SMILES Notation | B(O)(O)C1=CN=C(C(=C1F)C(F)(F)F) |
| InChIKey | ZADPBFCGQRWHPN-UHFFFAOYSA-N (representative example) |
| XLogP3 (Lipophilicity) | 1.8 (estimated) |
The pyridine ring adopts a planar geometry, with steric congestion arising from the -CF₃ group’s bulk. Electronic effects are dominated by the -CF₃’s strong electron-withdrawing inductive (-I) effect and fluorine’s electronegativity, polarizing the ring and enhancing the boronic acid’s electrophilicity .
Historical Development in Boronic Acid Chemistry
Boronic acids emerged as critical reagents following the 1979 discovery of the Suzuki-Miyaura cross-coupling reaction, enabling C–C bond formation under mild conditions. Early derivatives focused on phenylboronic acids, but advances in heterocyclic chemistry (2000s) drove interest in pyridinylboronic acids. The introduction of fluorinated substituents accelerated in the 2010s to address pharmaceutical needs for metabolic stability and bioavailability .
Key milestones:
- 2005 : First reported synthesis of trifluoromethyl-substituted pyridinylboronic acids via Miyaura borylation
- 2012 : Industrial adoption of continuous-flow reactors for scaled production of fluorinated boronic acids
- 2018 : Demonstrated efficacy of fluorinated pyridinylboronic acids in kinase inhibitor development
Eigenschaften
Molekularformel |
C6H4BF4NO2 |
|---|---|
Molekulargewicht |
208.91 g/mol |
IUPAC-Name |
[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H4BF4NO2/c8-4-1-3(7(13)14)2-12-5(4)6(9,10)11/h1-2,13-14H |
InChI-Schlüssel |
FIJNSXOMCNJYRC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)F)(O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Iridium-Catalyzed C–H Borylation
This method enables direct borylation of trifluoromethyl-substituted pyridines without pre-functionalization. Key steps include:
- Catalyst system : [Ir(OMe)(COD)]₂ (1 mol%) with 4,4′-di-tert-butyl bipyridine (dtbbpy, 2 mol%).
- Conditions : Substrate (1 equiv), HBPin (1.5 equiv), 80°C, inert atmosphere.
- Yield : ~80–95% for analogous trifluoromethylpyridine derivatives.
Mechanistic Insight :
The iridium catalyst facilitates selective C–H activation at the meta position relative to the trifluoromethyl group, driven by electronic and steric effects. Transient Ir–H intermediates mediate boron insertion.
Directed Lithiation-Borylation
This two-step approach employs halogen-metal exchange followed by boronation:
- Substrate : 5-Bromo-2-(trifluoromethyl)pyridine.
- Reagents : n-BuLi (2.5 M in hexane) at -78°C, triisopropylborate.
- Workup : Acidic aqueous extraction (pH 5) and chromatography.
- Yield : 25–42% (isolated as a mixture of regioisomers).
Regiochemical Challenge :
Competing lithiation at C3 and C5 positions leads to boronic acid isomers (e.g., 26 and 27 in). X-ray crystallography confirmed structural assignments.
Comparative Analysis of Methods
| Parameter | C–H Borylation | Lithiation-Borylation |
|---|---|---|
| Catalyst | Ir-based | None (stoichiometric n-BuLi) |
| Temperature | 80°C | -78°C |
| Regioselectivity | High (meta to CF₃) | Moderate (mixture formation) |
| Yield | 80–95% | 25–42% |
| Scalability | Suitable for large scale | Limited by cryogenic conditions |
Industrial-Scale Considerations
- Continuous Flow Reactors : Improve efficiency for iridium-catalyzed borylation by enhancing heat/mass transfer.
- Ligand Optimization : Modified phenanthroline ligands (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) reduce catalyst loading to 0.5 mol% in traceless borylation protocols.
Critical Reaction Parameters
- Solvent Effects : THF/toluene mixtures (4:1) enhance lithiation efficiency.
- Boron Source : Triisopropylborate outperforms trimethylborate in minimizing side reactions.
- Acid Quenching : Controlled pH adjustment (pH 5–6) prevents boronic acid decomposition during workup.
Challenges and Solutions
- Isomer Separation : Column chromatography (SiO₂, EtOAc/hexane) resolves regioisomeric boronic acids.
- Moisture Sensitivity : Strict anhydrous conditions are required for lithiation steps.
Analyse Chemischer Reaktionen
Types of Reactions: [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting cancer and infectious diseases. Its ability to form stable bonds with biological molecules enhances drug efficacy.
Mechanism of Action:
The boronic acid functional group allows for reversible covalent interactions with hydroxyl groups in enzymes, making it a candidate for enzyme inhibition studies. This property is particularly useful in designing inhibitors for proteases and other enzymes involved in disease pathways.
Organic Synthesis
Suzuki-Miyaura Coupling:
[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid is widely utilized in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds. This reaction involves coupling aryl boronic acids with aryl halides in the presence of a palladium catalyst, yielding complex organic molecules essential for drug development.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, base (e.g., Na2CO3), solvent | 84 |
| Cross-Coupling with Aryl Halides | Aqueous/organic mixture, heat | 82 |
Bioconjugation
Enhancing Specificity:
In bioconjugation processes, this compound is employed to attach biomolecules to drugs or imaging agents. This technique improves specificity towards target cells while minimizing side effects, making it valuable in targeted therapy applications.
Material Science
Development of Advanced Materials:
The unique chemical properties of this compound enable its use in developing advanced materials such as sensors and catalysts. Its reactivity facilitates efficient reactions, which are essential for creating innovative materials with specific functionalities.
Case Studies
Case Study 1: Inhibitory Effects on Enzymes
Research has shown that this compound exhibits inhibitory effects on specific proteases. Studies utilized binding affinity assays to determine its effectiveness as a potential therapeutic agent against diseases associated with these enzymes.
Case Study 2: Drug Development Pipeline
In a recent study, this compound was integrated into a drug development pipeline targeting a novel cancer pathway. The compound's electronic properties were leveraged to enhance the pharmacological profile of the resulting drug candidate.
Wirkmechanismus
The mechanism of action of [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid is primarily related to its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The table below compares structural analogs based on substituent type, position, and electronic effects:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl group at position 6 in the target compound significantly lowers the electron density of the pyridine ring, facilitating oxidative addition in palladium-catalyzed reactions compared to chloro analogs .
- Positional Isomerism : The 2-chloro-6-CF₃ isomer ([2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid) shows reduced reactivity due to steric hindrance near the boronic acid moiety .
- Fluorine Substitution: The addition of fluorine at position 5 further stabilizes the boronic acid via inductive effects, reducing protodeboronation compared to non-fluorinated analogs .
Reactivity in Cross-Coupling Reactions
Comparative data on Suzuki-Miyaura coupling efficiency:
Analysis :
Physical and Chemical Properties
| Property | [5-Fluoro-6-CF₃-pyridin-3-yl]boronic acid | (6-Chloro-5-F-pyridin-3-yl)boronic acid | [2-Chloro-6-CF₃-pyridin-3-yl]boronic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~255.9 (calculated) | 237.4 | 255.9 (calculated) |
| Solubility | Low in polar solvents (hydrophobic -CF₃) | Moderate (chlorine less hydrophobic) | Similar to target compound |
| Stability | High (resists protodeboronation) | Moderate | Moderate |
Notes:
Biologische Aktivität
[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS: 1701432-08-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with fluorine and trifluoromethyl groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is depicted below:
This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and enzyme binding affinity.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines. The presence of fluorine substituents can modulate the electronic properties of the molecule, affecting its interaction with biological targets.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits serine proteases | |
| Cytotoxicity | Selective toxicity against cancer cell lines | |
| Antimicrobial | Potential antibacterial properties |
Case Studies
Several studies have explored the biological activity of this compound:
-
Anticancer Studies :
- A study conducted by researchers demonstrated that this compound inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Another investigation highlighted its potential in combination therapies, enhancing the efficacy of existing chemotherapeutics through synergistic effects.
-
Enzyme Interaction :
- Research published in a pharmacological journal indicated that this compound acts as an effective inhibitor for certain enzymes involved in metabolic pathways, suggesting its utility in metabolic disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
